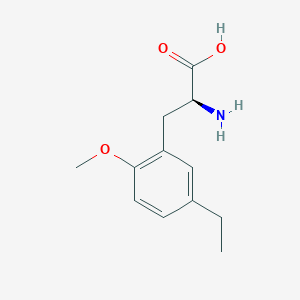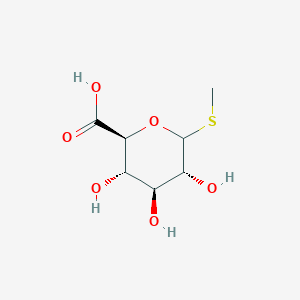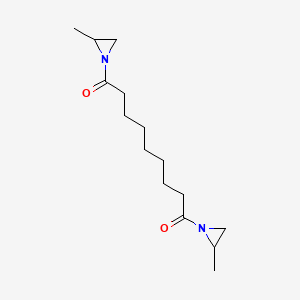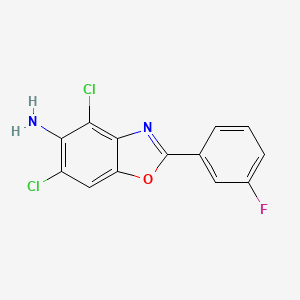![molecular formula C13H17NO2 B13796189 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions with precise control over reaction parameters to achieve consistent results. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-7-sulfonic acid
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
Uniqueness
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol is unique due to its specific arrangement of hydroxyl groups and fused ring structure. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol |
InChI |
InChI=1S/C13H17NO2/c15-12-6-9-5-11-3-1-2-4-14(11)8-10(9)7-13(12)16/h6-7,11,15-16H,1-5,8H2 |
Clé InChI |
VLUVRGGEPPCGPR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC3=CC(=C(C=C3CC2C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



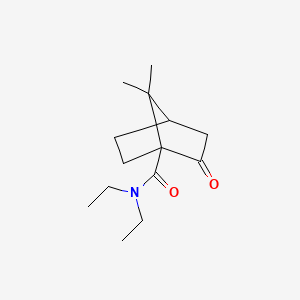
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

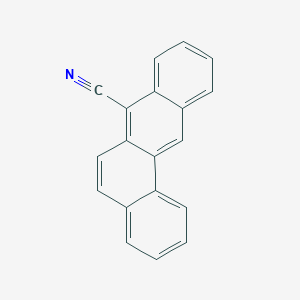
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
